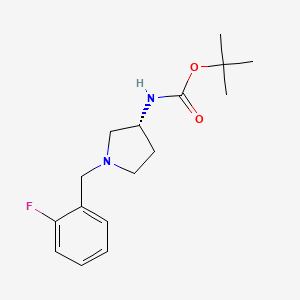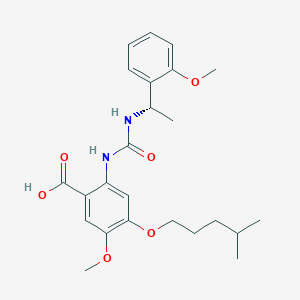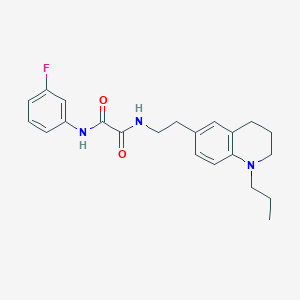
N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O2 and its molecular weight is 383.467. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
- Synthesis and Evaluation of α-Aminophosphonate Derivatives : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various cancer cell lines. These compounds, through pharmacological screening, demonstrated moderate to high levels of antitumor activities, with some showing more potent inhibitory activities compared to the positive control, 5-fluorouracil. The mechanism of action includes cell cycle arrest and apoptosis induction in cancer cells, highlighting the potential of quinoline derivatives in cancer therapy (Yilin Fang et al., 2016).
Tyrosine Kinase Inhibition for Cancer Treatment
- Quinazolinone-based Derivative as Dual Inhibitor : A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate was synthesized, displaying potent cytotoxic activity against several human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests the importance of fluoroquinoline derivatives in developing effective anti-cancer agents (Y. Riadi et al., 2021).
Fluorescent Materials for OLED Applications
- Development of Red-Emissive Fluorophores : Studies on D–π–A-structured fluorophores with 1,8-naphthalimide as the acceptor subunit have demonstrated their potential as standard-red light-emitting materials for OLED applications. The exploration of electron-donating groups and the impact of molecular structure on photophysical characteristics underscore the relevance of quinoline derivatives in advanced material science (Shuai Luo et al., 2015).
Exploration of Biological Pathways and Drug Delivery Mechanisms
- Investigating P-Glycoprotein (P-gp) at the Blood-Brain Barrier : The synthesis and preclinical evaluation of novel fluorine-18 labeled radiopharmaceuticals intended for P-gp PET imaging at the blood-brain barrier present a crucial step in understanding drug delivery mechanisms across the BBB and the role of P-gp in various neurological diseases (Heli Savolainen et al., 2015).
Eigenschaften
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-2-12-26-13-4-5-17-14-16(8-9-20(17)26)10-11-24-21(27)22(28)25-19-7-3-6-18(23)15-19/h3,6-9,14-15H,2,4-5,10-13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQICKAMXFOXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



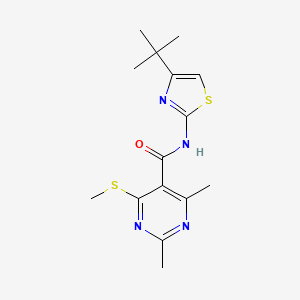
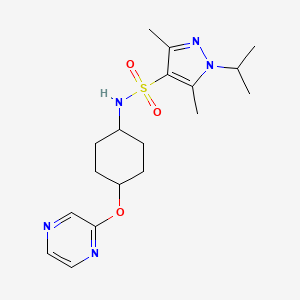

![12-(4-Chlorobenzenesulfonyl)-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2842111.png)
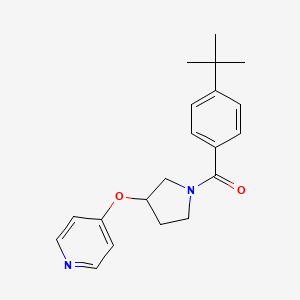
![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2842113.png)
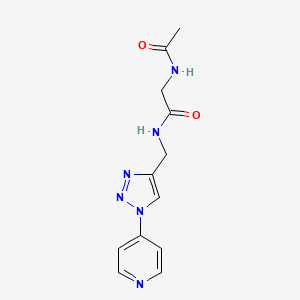
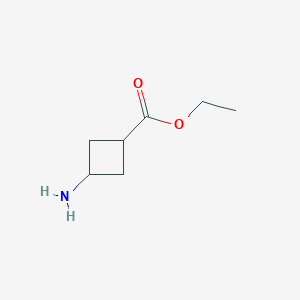
![1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2842116.png)

